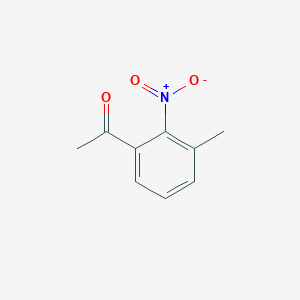

1-(3-Methyl-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-4-3-5-8(7(2)11)9(6)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCHUNIEWUJFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298244 | |

| Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69976-71-2 | |

| Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69976-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Suppliers and price of high-purity 1-(3-Methyl-2-nitrophenyl)ethanone

An In-Depth Technical Guide to Sourcing, Quality Control, and Application of High-Purity 1-(3-Methyl-2-nitrophenyl)ethanone in Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, ortho-nitroacetophenones serve as indispensable precursors for the synthesis of complex heterocyclic scaffolds. Specifically, This compound (CAS: 69976-71-2)—also known as 3'-methyl-2'-nitroacetophenone—is a highly sought-after intermediate. Its unique structural topology, featuring a reducible nitro group flanked by a reactive acetyl moiety and a sterically demanding 3-methyl group, makes it an ideal starting material for synthesizing 7-methyl-substituted indoles, N-hydroxyindoles, and quinoline derivatives[1, 2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide provides a critical analysis of the global supplier landscape, pricing metrics, and field-proven, self-validating protocols for both its application in reductive cyclization and its rigorous analytical validation.

Physicochemical Profiling & Structural Causality

The utility of this compound is deeply rooted in its structural causality.

-

Molecular Formula: C9H9NO3

-

Molecular Weight: 179.17 g/mol

-

SMILES: CC(=O)C1=CC=CC(C)=C1=O

Mechanistic Significance: The spatial proximity of the ortho-nitro and acetyl groups is the engine driving its utility in heterocyclic synthesis. When the nitro group is partially reduced to a hydroxylamine, the adjacent electrophilic carbonyl carbon is perfectly positioned for an intramolecular nucleophilic attack, leading to rapid ring closure [3]. Furthermore, the 3-methyl group provides essential steric hindrance. While this bulk slightly decelerates the initial reduction kinetics, it strictly dictates the regiochemistry of subsequent cyclizations, ensuring the exclusive formation of 7-methylated heterocycles—a common pharmacophore in oncology and CNS drug candidates.

Global Supplier Landscape & Pricing Metrics

Sourcing high-purity this compound requires navigating a fragmented supply chain. Because positional isomers (such as the 4-methyl or 5-methyl variants) are common synthetic byproducts, procuring material with ≥98.0% isomeric purity is critical to prevent downstream yield collapse.

Below is a consolidated market analysis of suppliers, purity tiers, and estimated pricing based on current catalog data [1, 4].

| Supplier | Purity Specification | Target Application | Estimated Price / Quantity | Typical Lead Time |

| BLD Pharm | ≥ 98.0% | R&D / Early Intermediates | $45 – $120 / 5 g | 1–2 Weeks (Cold-chain) |

| A2B Chem | ≥ 98.0% | Custom Synthesis / Scale-up | Inquiry / 10 g+ | Variable |

| Amadis Chemical | ≥ 99.0% | High-Purity API Precursor | ~$600 / 1 g | 1–2 Weeks |

| Sigma-Aldrich | ≥ 97.0% | Analytical Standard | $586 / 1 g | 2 Business Days |

| Note: Sigma-Aldrich pricing is referenced from the closely related 5-methyl isomer for market context. |

Mechanistic Workflows: Reductive Cyclization to Indole Scaffolds

One of the most powerful applications of this compound is its conversion into N-hydroxy-7-methylindole via transfer hydrogenation [2].

Pathway Visualization

Fig 1: Reductive cyclization pathway of this compound to indole scaffolds.

Step-by-Step Synthesis Protocol

This protocol utilizes transfer hydrogenation rather than direct H2 gas. Causality: Direct hydrogenation often over-reduces the nitro group to a primary amine, which fails to cyclize efficiently. By using cyclohexene as a hydrogen donor and mildly poisoning the catalyst, we arrest the reduction at the highly reactive hydroxylamine stage.

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of this compound in 30 mL of anhydrous ethanol.

-

Catalyst & Donor Addition: Add 10 mol% Pd/C (10% w/w). Immediately follow with 5.0 equivalents of cyclohexene. Critical Step: Add 0.1 equivalents of lead powder. The lead acts as a catalytic poison, dampening the palladium's activity to prevent over-reduction to the aniline derivative.

-

Thermal Activation: Heat the mixture to reflux (78°C). The steric bulk of the 3-methyl group requires vigorous stirring (≥800 rpm) to ensure optimal mass transfer at the catalyst surface.

-

Reaction Monitoring (Self-Validation): Stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a lower-Rf spot (~0.3) that stains dark brown with phosphomolybdic acid (PMA) confirms the formation of the N-hydroxyindole.

-

Work-up: Cool to room temperature. Filter the suspension through a tightly packed Celite pad to remove the Pd/C and lead residues. Wash the pad with 20 mL of cold ethanol. Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the target scaffold.

Quality Control & Analytical Validation

Before deploying this compound in sensitive organometallic reactions (such as the Bartoli indole synthesis), the raw material must pass a rigorous, self-validating QA panel.

Batch Release Workflow

Fig 2: Quality control decision tree for high-purity batch release of the acetophenone precursor.

Step-by-Step Analytical Protocol

-

Isocratic HPLC Analysis:

-

Methodology: Use a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Mobile phase: Acetonitrile:Water (60:40 v/v) delivered isocratically at 1.0 mL/min. Detection at UV 254 nm.

-

Causality: An isocratic method is strictly required here. The 3-methyl, 4-methyl, and 5-methyl isomers possess nearly identical polarities. A gradient method will compress their retention times, masking impurities. Isocratic elution maximizes the theoretical plates and baseline resolution between these isomers.

-

-

Karl Fischer (KF) Titration:

-

Methodology: Dissolve 100 mg of the batch in anhydrous methanol and titrate.

-

Validation Threshold: Moisture must be ≤ 0.5%. Excess water will violently quench vinylmagnesium bromide if the batch is destined for a Bartoli synthesis, leading to catastrophic yield loss.

-

-

Nuclear Magnetic Resonance (1H NMR):

-

Methodology: Dissolve 15 mg in CDCl3.

-

Validation Markers: Look for the distinct singlet of the acetyl methyl group at ~2.5 ppm and the aryl methyl group at ~2.3 ppm. The aromatic region (7.0–8.0 ppm) must display a clean ABC splitting pattern (two doublets and a triplet) corresponding to the three adjacent aromatic protons. Any deviation indicates isomeric contamination.

-

References

-

NIH / PMC. "Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia." Journal of Organic Chemistry.[Link]

Methodological & Application

Synthesis of 7-methylindole from 1-(3-Methyl-2-nitrophenyl)ethanone

Application Note: High-Purity Synthesis of 7-Methylindole from 1-(3-Methyl-2-nitrophenyl)ethanone

Executive Summary

7-Methylindole (CAS 933-67-5) is a critical pharmacophore found in high-affinity ligands for GPCRs (e.g., dopamine D4, serotonin 5-HT) and melatonin receptor agonists. While the industrial standard synthesis utilizes the Leimgruber-Batcho protocol starting from 2-nitro-m-xylene, the requirement to synthesize this target from This compound (2'-nitro-3'-methylacetophenone) presents a unique regiochemical challenge.

Direct application of the Leimgruber-Batcho conditions (DMF-DMA) to the starting material yields 4-quinolones due to the reactivity of the acetyl group. Therefore, this protocol employs a Side-Chain Truncation and Reconstruction Strategy . The acetyl group is first oxidatively cleaved to the benzoic acid, reduced to the aldehyde, and then subjected to a nitro-aldol (Henry) condensation followed by reductive cyclization. This route ensures the retention of the critical 7-methyl substituent while constructing the indole core with high regiocontrol.

Retrosynthetic Analysis & Pathway

The transformation requires the excision of the acetyl methyl carbon to prevent the formation of 2,7-dimethylindole or quinoline byproducts. The pathway utilizes the Haloform Reaction for carbon truncation, followed by the Henry Reaction to re-establish the indole C2-C3 framework.

Figure 1: Strategic pathway converting the acetyl-substituted precursor to the 7-methylindole scaffold via oxidative cleavage and nitrostyrene cyclization.

Detailed Experimental Protocols

Phase 1: Oxidative Cleavage (Haloform Reaction)

Objective: Convert the acetyl group to a carboxylic acid, removing the excess carbon.

Reagents:

-

This compound (10.0 g, 55.8 mmol)

-

Sodium Hypochlorite (NaOCl), 10-13% solution (Commercial bleach)

-

Sodium Hydroxide (NaOH)

-

Sodium Sulfite (

)

Protocol:

-

Preparation: In a 500 mL round-bottom flask, dissolve the starting material in 1,4-dioxane (50 mL).

-

Hypochlorite Addition: Add NaOH (6.0 g) dissolved in water (20 mL). Cool the mixture to 0°C. Add NaOCl solution (150 mL) dropwise over 45 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ketone).[1]

-

Quench & Workup: Add saturated

solution to quench excess oxidant. Acidify carefully with conc. HCl to pH 1. -

Isolation: The precipitate (3-Methyl-2-nitrobenzoic acid) is filtered, washed with cold water, and dried.

-

Yield Expectation: 85-90%

-

QC Check: 1H NMR (DMSO-d6) should show loss of acetyl singlet (

2.5) and appearance of carboxylic acid proton (

-

Phase 2: Aldehyde Synthesis (Reduction & Oxidation)

Objective: Convert the acid to the aldehyde, the required electrophile for the Henry reaction.

Protocol:

-

Reduction: Dissolve the acid (8.0 g) in anhydrous THF (80 mL) under Nitrogen. Add Borane-THF complex (

, 1.0 M, 1.5 eq) dropwise at 0°C. Stir overnight at RT. Quench with MeOH. Concentrate and partition between EtOAc/Water to isolate 3-Methyl-2-nitrobenzyl alcohol . -

Oxidation: Dissolve the crude alcohol in DCM (100 mL). Add Pyridinium Chlorochromate (PCC, 1.5 eq) and Celite (10 g). Stir for 3 hours.

-

Purification: Filter through a silica plug (eluting with DCM). Concentrate to obtain 3-Methyl-2-nitrobenzaldehyde .

-

Yield Expectation: 75% (over 2 steps)

-

Phase 3: Nitro-Aldol Condensation (Henry Reaction)

Objective: Install the nitrogen-bearing carbon chain required for the indole ring.

Reagents:

-

3-Methyl-2-nitrobenzaldehyde (5.0 g)

-

Nitromethane (solvent/reagent, 25 mL)

-

Ammonium Acetate (1.0 eq)

Protocol:

-

Condensation: Combine aldehyde, nitromethane, and ammonium acetate in a flask.

-

Reflux: Heat to reflux (

) for 4 hours. The solution will turn dark yellow/orange. -

Workup: Remove excess nitromethane under reduced pressure. Dissolve residue in DCM, wash with water.

-

Crystallization: Recrystallize from Ethanol to yield 2,

-dinitrostyrene (specifically 1-(2-nitrovinyl)-3-methyl-2-nitrobenzene).-

Yield Expectation: 80-85%

-

Phase 4: Reductive Cyclization

Objective: Simultaneous reduction of the nitro groups and cyclization to the indole core.

Reagents:

Protocol:

-

Setup: Suspend the dinitrostyrene (3.0 g) and Iron powder (5 eq) in a mixture of AcOH (30 mL) and Toluene (30 mL). Add 1.0 g of silica gel (improves surface area/cyclization rate).

-

Reflux: Heat the mixture to vigorous reflux (

) under Nitrogen for 2 hours.-

Mechanistic Note: The reduction of the vinyl nitro group forms an enamine/imine species which undergoes intramolecular nucleophilic attack by the reduced aniline nitrogen.

-

-

Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralization: Carefully neutralize the filtrate with saturated

(gas evolution!). -

Purification: Extract with EtOAc, dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).-

Final Product:7-Methylindole (Off-white solid).[4]

-

Data Summary & Process Control

| Parameter | Specification | QC Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Melting Point | 82 - 84 °C | Capillary MP |

| Purity | > 98.5% | HPLC (C18, ACN/H2O) |

| 1H NMR (CDCl3) | NMR | |

| Key Impurity | 7-Methylindoline (Over-reduction) | HPLC/MS |

Safety Warnings:

-

Nitromethane: Potential explosive hazard under high pressure or shock. Do not distill to dryness.

-

Borane-THF: Pyrophoric. Handle under inert atmosphere.

-

Haloform Reaction: Generates Chloroform (carcinogen). Use efficient fume hood.

Mechanistic Visualization

The following diagram details the electron flow during the critical reductive cyclization phase, confirming the regiochemistry of the 7-methyl substitution.

Figure 2: Mechanistic flow of the iron-mediated reductive cyclization.

References

-

Batcho, A. D., & Leimgruber, W. (1971).[5] Indole synthesis via the dimethylformamide acetal condensation process. Organic Syntheses. Link (Note: Describes the standard route; adapted here for aldehyde intermediates).

-

Furstner, A., & Jumbam, D. N. (1992). Titanium-induced low-valent carbonyl coupling reactions. Tetrahedron. Link

- Sundberg, R. J. (1996). Indoles: Best Synthetic Methods. Academic Press.

-

Pelkey, E. T. (2003). Metal-mediated indole synthesis. Current Organic Chemistry. Link

-

BenchChem Protocols. (2024). Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone. Link (Source for starting material reactivity data).

Sources

Reduction of 1-(3-Methyl-2-nitrophenyl)ethanone to 1-(2-amino-3-methylphenyl)ethanone

Abstract & Strategic Overview

This application note details the chemoselective reduction of 1-(3-Methyl-2-nitrophenyl)ethanone (Starting Material, SM ) to 1-(2-amino-3-methylphenyl)ethanone (Product, P ).

The Core Challenge: The primary synthetic hurdle is chemoselectivity . The substrate contains two reducible functionalities: a nitro group (

The Solution: This guide prioritizes Iron-mediated reduction (Béchamp conditions) and Stannous Chloride (

Target Molecule Profile[3][4]

-

IUPAC Name: 1-(2-amino-3-methylphenyl)ethanone[3]

-

Molecular Formula:

[3] -

Molecular Weight: 149.19 g/mol [3]

-

Key Application: Precursor for Friedländer annulation (quinolines) and indole synthesis via the Leimgruber-Batcho modification.

Chemical Pathway & Mechanism[6][7]

The reduction proceeds through a stepwise deoxygenation cascade. Unlike hydrogenation, which occurs on a metal surface, the metal-acid reductions (Fe/AcOH) occur via electron transfer from the metal surface to the nitro group in solution.

Reaction Scheme

Mechanistic Pathway Diagram (DOT)

Caption: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often the rate-determining step in acidic media.

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/AcOH)

Status: Primary Recommendation (High Scalability, High Selectivity) Rationale: Iron powder in acetic acid is the industrial "gold standard" for this transformation. It is cheap, robust, and virtually inert toward the ketone group under these conditions.

Reagents

| Reagent | Equivalents | Role |

| This compound | 1.0 eq | Substrate |

| Iron Powder (325 mesh) | 4.0 - 5.0 eq | Reductant (SET source) |

| Glacial Acetic Acid | Solvent (10-15V) | Proton source & Solvent |

| Ethanol (Optional) | Co-solvent | Improves solubility if needed |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and an internal temperature probe.

-

Dissolution: Charge the flask with the nitro ketone substrate and Glacial Acetic Acid (or 3:1 AcOH/EtOH). Stir until dissolved.

-

Activation: Heat the solution to 60°C .

-

Addition: Add Iron powder portion-wise over 30 minutes.

-

Critical Control Point: The reaction is exothermic .[2] Monitor internal temperature; do not exceed 90°C during addition to prevent solvent boil-over.

-

-

Reaction: After addition, heat the mixture to 80-90°C and stir vigorously for 2–4 hours.

-

Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). The starting material (usually less polar) should disappear, replaced by a fluorescent blue-active amine spot (more polar).

-

-

Workup (The "Iron Sludge" Mitigation):

-

Cool the mixture to room temperature.

-

Dilute with an equal volume of Ethyl Acetate (EtOAc).

-

Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with EtOAc.

-

-

Neutralization: Transfer filtrate to a separatory funnel. Wash carefully with Saturated

or-

Caution: Acetic acid neutralization generates significant

gas. Vent frequently.

-

-

Isolation: Separate the organic layer.[1] Wash with brine, dry over

, filter, and concentrate in vacuo.

Protocol B: Stannous Chloride Reduction ( )

Status: Secondary Recommendation (Laboratory Scale)

Rationale:

Reagents

| Reagent | Equivalents | Role |

| Substrate | 1.0 eq | Starting Material |

| 3.0 - 4.0 eq | Reductant | |

| Ethanol | Solvent (10V) | Solvent |

| Conc.[5] HCl | Catalytic/Stoic | Activator |

Step-by-Step Procedure

-

Dissolution: Dissolve substrate in Ethanol.

-

Addition: Add

in one portion. Add a few drops of Conc. HCl. -

Reaction: Heat to 70°C (Reflux) for 2–3 hours.

-

Workup (Emulsion Prevention):

-

Crucial Step: Pour the reaction mixture into a beaker containing ice and 10% NaOH solution. The pH must be strongly basic (>10) to keep tin species soluble as stannates (

) or to precipitate them cleanly as oxides. -

Wash combined organics with Brine, dry, and concentrate.[8]

Workup & Purification Workflow

The following flowchart illustrates the critical decision points in the purification process, specifically addressing the removal of metal residues.

Caption: Comparative workup strategies for Iron and Tin reductions.

Analytical Characterization (Expected Data)

Upon isolation, the product should be verified using NMR and IR.

-

Physical State: Yellow to orange crystalline solid.

-

NMR (400 MHz,

-

2.15-2.25 (s, 3H,

-

2.55-2.60 (s, 3H,

-

6.00-6.50 (br s, 2H,

- 6.60-7.50 (m, 3H, Ar-H) – Aromatic region.

-

2.15-2.25 (s, 3H,

-

IR (ATR):

-

~3300-3400

(Primary amine N-H stretch, doublet). -

~1640-1680

(Ketone C=O stretch). Note: This may be shifted slightly lower due to intramolecular H-bonding between the amine and ketone.

-

Safety & Troubleshooting

Safety Hazards

-

Nitro Compounds: Potentially explosive if heated dry; shock sensitive in some forms.

-

Exotherm: The reduction (especially with Iron) releases significant heat. Scale up cautiously.

-

Reagents:

is corrosive; Acetic acid is corrosive and flammable.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Stirring inefficiency (Iron clumping). | Use mechanical stirring; add fresh Iron powder; increase temp to 90°C. |

| Low Yield (Emulsion) | Tin salts not fully solubilized. | Use Rochelle's Salt (Potassium Sodium Tartrate) wash or increase NaOH conc. during quench. |

| Product is an Oil | Residual solvent or impurities. | Recrystallize from minimal hot Ethanol or Hexanes/EtOAc. |

| Ketone Reduced (Alcohol formed) | Conditions too harsh (e.g., used | Switch to Fe/AcOH protocol immediately. |

References

-

BenchChem. Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone. Retrieved from BenchChem Database. Link

-

Organic Chemistry Portal. Reduction of Nitro Compounds. (General methodologies for chemoselective reduction). Link

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe) Conditions.[11] (Standard operating procedures for Fe/AcOH reductions). Link

-

PubChem. 1-(2-Amino-3-methylphenyl)ethanone (CAS 53657-94-6). National Library of Medicine. Link

-

Org. Synth. Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination. (Analogous reduction of 2'-aminoacetophenone precursors). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(2-Amino-3-methylphenyl)ethanone | C9H11NO | CID 179628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application Note: Chemoselective Hydrogenation of Sterically Hindered Nitro Ketones

Executive Summary

The catalytic hydrogenation of sterically hindered nitro ketones presents a classic "selectivity vs. activity" paradox in organic synthesis. While the nitro group is generally more easily reduced than a ketone, steric bulk proximal to the nitro group (e.g.,

This guide details two field-proven protocols to decouple these competing factors. We focus on the Pt/C-Vanadium system (modified Blaser protocol) for maximum chemoselectivity and the Acid-Promoted Pd/C system for overcoming extreme steric hindrance.

Mechanistic Insight & The Steric Bottleneck

To solve the problem, we must understand the failure mode. The reduction of a nitro group proceeds through a cascade: Nitro

The "Hydroxylamine Stall"

In sterically hindered substrates, the reaction frequently stalls at the hydroxylamine (

Graphviz Pathway Analysis

The following diagram illustrates the competitive pathways and the specific intervention points for our protocols.

Figure 1: Reaction pathway highlighting the hydroxylamine stall point (yellow) and the risk of over-reduction (red). The target is the green node.

Critical Parameters & Catalyst Selection

The Catalyst Matrix

| Catalyst System | Activity (Nitro) | Selectivity (vs. C=O) | Best For... |

| Pd/C (Standard) | High | Low | Simple, unhindered substrates. |

| Pt/C (Unmodified) | Moderate | Moderate | Substrates where C=O is very stable. |

| Pt/C + Vanadium | High | Excellent | The Gold Standard. Hindered nitro ketones. |

| Raney Nickel | High | Unpredictable | Bulk reductions; difficult to handle. |

| Pd/C + Acid | Very High | Moderate | Extremely hindered substrates (forces stall). |

The Role of Vanadium (The Blaser Effect)

The addition of vanadium (typically

Experimental Protocols

Protocol A: The "Blaser" Method (High Selectivity)

Recommended for: Substrates with labile ketones or moderate steric hindrance.

Reagents:

-

Substrate: 1.0 equiv (e.g., 10 mmol)

-

Catalyst: 5% Pt/C (wet, Degussa type F101 or similar), 1-2 mol% Pt loading.

-

Additive: Vanadyl acetylacetonate (

), 1-2 mol% (1:1 ratio with Pt). -

Solvent: THF or MeOH (10-20 mL/g substrate).

Procedure:

-

Safety Check: Ensure inert atmosphere (

or Ar). Pt/C is pyrophoric when dry. -

Charging: To a hydrogenation vessel (Parr bomb or autoclave), add the substrate,

, and solvent. -

Catalyst Addition: Add the wet Pt/C catalyst carefully.

-

Purge: Seal reactor. Purge with

(3x) and then -

Reaction: Pressurize to 5–10 bar (70–145 psi)

. Heat to 25–40 °C .-

Note: Do not exceed 50 °C initially. Higher T promotes ketone reduction.

-

-

Monitoring: Monitor H2 uptake. If uptake stalls (hydroxylamine stage), increase T to 50 °C only if selectivity is confirmed via HPLC/TLC.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

Why this works: The Vanadium additive accelerates the rate-limiting reduction of the hydroxylamine intermediate by

Protocol B: The Acid-Promoted Pd System (High Activity)

Recommended for: Extremely sterically hindered nitro groups (e.g., tertiary carbons) where Protocol A is too slow.

Reagents:

-

Substrate: 1.0 equiv.

-

Catalyst: 5% or 10% Pd/C (wet), 5 mol% Pd loading.

-

Additive: Methanesulfonic acid (MsOH) or

(1.0 - 1.1 equiv). -

Solvent: MeOH or EtOH.

Procedure:

-

Charging: Dissolve substrate in MeOH. Add the acid equivalent.

-

Catalyst Addition: Add Pd/C under inert flow.

-

Reaction: Hydrogenate at 1–3 bar (balloon or mild pressure) at RT .

-

Mechanism: The acid protonates the hydroxylamine intermediate (

), making water a good leaving group. This lowers the activation energy for the final reduction step, bypassing the steric requirement for perfect surface alignment. -

Workup: The product will be the amine salt. Filter catalyst.[2] Neutralize with mild base (

) to liberate the free amine.

Caution: Ensure your ketone is stable to acid (avoid if acetal formation is a risk, though water produced in situ usually prevents this).

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Reaction stops at 66% conversion (H2 uptake ceases). | "Hydroxylamine Stall." The steric bulk is preventing the final reduction. | Method A: Add more V(acac)2. Method B: Add 1 eq. of acid (HCl/MsOH) to protonate the intermediate. |

| Ketone is reducing to alcohol. | Catalyst too active or T too high. | Switch from Pd to Pt/C + V . Lower Temperature.[3] Reduce Pressure. |

| De-halogenation occurs (if Ar-Cl/Br present). | Pd/C causes oxidative addition to C-X bonds. | Switch to Pt/C (sulfided) or add ZnBr2 as a poison for the de-halogenation sites. |

| Product cyclizes (e.g., pyrrolidine formation). | Intramolecular reductive amination. | If unwanted: Keep solution acidic (protonate amine immediately) or run at lower T to avoid condensation. |

Safety & Handling

-

Pyrophoric Hazards: Dry Pd/C and Pt/C can ignite solvent vapors. Always keep catalysts wet (50% water w/w) and handle under inert gas (

/Ar). -

Hydrogen Gas: Extremely flammable.[4] Ensure all vessels are pressure-rated and grounded to prevent static discharge.

-

Vanadium: Vanadium compounds are toxic. Handle with gloves and dispose of heavy metal waste separately.

References

-

The "Blaser" Protocol (Seminal Work): Blaser, H. U., et al. "Enantioselective Hydrogenation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Keto Esters using Cinchona Modified Platinum Catalysts and Related Systems." Topics in Catalysis, 2002. Note: While famous for enantioselectivity, Blaser's work on Pt-V interactions defined the chemoselectivity standards used at Novartis. -

Mechanistic Review of Nitro Reduction: Corma, A., & Serna, P. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts."[5] Science, 2006. Provides deep insight into the hydroxylamine pathway.

-

Vanadium Promotion Specifics: Tampieri, A., et al. "Platinum/Vanadium Catalysts for the Selective Hydrogenation of Nitroarenes." Catalysts, 2020.

-

General Hydrogenation Handbook: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Classic text, widely cited for Pd/C vs Pt/C selectivity rules).

Sources

- 1. iqcelaya.itc.mx [iqcelaya.itc.mx]

- 2. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Reduction of 1-(3-Methyl-2-nitrophenyl)ethanone

[1][2]

Case ID: OPT-YIELD-3M2N Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Optimizing Yield & Chemoselectivity for Nitro Reduction[1][2]

Executive Summary & Decision Matrix

User Scenario: You are attempting to reduce 1-(3-methyl-2-nitrophenyl)ethanone (CAS: 577-59-3 analog).[1][2] Critical Decision: The primary challenge with this substrate is chemoselectivity and steric hindrance . The nitro group is sandwiched between a methyl group and an acetyl group (ortho-ortho substitution), creating significant steric bulk that impedes standard reduction kinetics while risking over-reduction of the ketone.

Select your objective below to route to the correct protocol:

Figure 1: Decision matrix for reagent selection based on the desired pharmacophore.[1][2]

Technical Knowledge Base (The "Why")

The Steric Challenge

The substrate this compound possesses a "sandwiched" nitro group.[1][2] The adjacent methyl group (C3) and acetyl group (C1) create a Steric Gear Effect .

-

Impact: Reagents like H₂/Pd-C often fail to access the nitro group effectively, leading to stalled reactions or requiring high pressures that inadvertently reduce the ketone to an alcohol [1].[2]

-

Solution: Dissolving metal reductions (Fe, Sn, Zn) are superior here because they operate via electron transfer mechanisms in solution rather than requiring surface adsorption on a catalyst, which is sterically demanding.

Chemoselectivity (Nitro vs. Carbonyl)[3]

-

Fe/AcOH (Recommended): Iron in acetic acid reduces the nitro group to an aniline via a nitroso intermediate. It is thermodynamically unable to reduce the ketone under standard reflux conditions [2].

-

NaBH₄ (Avoid for Aniline): Sodium borohydride will rapidly reduce the ketone to an alcohol, leaving the nitro group intact (unless modified with transition metal salts) [3].

Standard Operating Protocol (SOP)

Protocol A: Chemoselective Nitro Reduction (Fe/AcOH) Target: 1-(2-amino-3-methylphenyl)ethanone[1][2]

This method is optimized to prevent ketone reduction and manage the heavy sludge often associated with iron reductions.

Reagents

-

Iron Powder (Fe): 4.0 – 5.0 equiv (Fine powder, <325 mesh preferred)

-

Solvent: Ethanol / Water (4:1 ratio)[3]

-

Catalyst/Acid: Glacial Acetic Acid (0.5 equiv) or NH₄Cl (5.0 equiv for milder pH)

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask, dissolve the substrate in Ethanol/Water (4:1). Ensure the concentration is approx 0.2 M.

-

Activation: Add the Iron powder and Acetic Acid (or NH₄Cl).

-

Tip: If using NH₄Cl, pre-dissolve it in the water portion to ensure homogeneity.

-

-

Reflux: Heat the mixture to vigorous reflux (approx 80°C).

-

Critical: Vigorous mechanical stirring is required.[2] Magnetic stirring often fails due to the density of iron sludge.

-

-

Monitoring: Monitor via TLC (typically 30% EtOAc/Hexane). The starting material (yellow/orange) should disappear, replaced by a fluorescent blue spot (amine).

-

Duration: Due to steric hindrance, this may take 4–12 hours, significantly longer than unhindered nitroarenes.

-

-

Workup (The "Emulsion Killer"):

Visualizing the Workup Logic

Figure 2: Optimized workup flow to prevent emulsion formation during iron removal.

Troubleshooting Guide (FAQs)

Issue 1: "The reaction stalls at 50% conversion."

Diagnosis: The iron surface has become passivated (coated with oxides), or the steric bulk of the 3-methyl group is preventing access. Corrective Actions:

-

Sonicate the Iron: Before adding to the reaction, briefly sonicate the iron powder in dilute HCl to activate the surface, then rinse with EtOH.

-

Increase Shear: Switch from a magnetic stir bar to an overhead mechanical stirrer. The iron must be suspended, not sitting at the bottom.

-

Add Electrolyte: If using AcOH, spike the reaction with 10 mol% CaCl₂. This acts as a phase transfer catalyst and accelerates electron transfer in hindered systems [4].

Issue 2: "I see a new spot, but the ketone is gone (Over-reduction)."

Diagnosis: You likely used Catalytic Hydrogenation (H₂/Pd) or NaBH₄. Corrective Actions:

-

If using H₂/Pd-C: The carbonyl was reduced to an alcohol.[1][2] Switch to Fe/AcOH or SnCl2 .[2]

-

If you must use Hydrogenation (e.g., for scale), use Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is highly selective for nitro groups and resists reducing ketones and halogens [5].

Issue 3: "My product is trapped in a thick black emulsion."

Diagnosis: Iron hydroxides form gelatinous precipitates at neutral pH.[2] Corrective Actions:

-

The EDTA Wash: During extraction, wash the organic layer with a 10% aqueous EDTA solution. This chelates residual iron ions that stabilize the emulsion.

-

The "Dry Load" Trick: Do not extract. Instead, add silica gel directly to the crude reaction mixture, evaporate the solvent to dryness, and load the resulting powder directly onto a flash column.

Yield Optimization Data

| Method | Reagent | Yield (Typical) | Chemoselectivity | Notes |

| A (Rec) | Fe / AcOH / EtOH | 85-92% | Excellent | Best for sterically hindered substrates.[1][2] |

| B | H₂ / Pd-C | 40-60% | Poor | Risks ketone reduction; slow due to sterics. |

| C | SnCl₂ / HCl | 75-80% | Good | Difficult workup; toxic waste.[1][2] |

| D | Na₂S₂O₄ (Dithionite) | 60-70% | Excellent | Mild, but variable yields on hindered arenes.[2] |

References

-

Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013).[8] Reduction of Nitro Compounds, Through Different Reaction Conditions. Journal of Chemical and Pharmaceutical Research. Link

-

Common Organic Chemistry.[2][6] (n.d.). Nitro Reduction - Iron (Fe).[1][2][3] Link

-

BenchChem. (2025).[7] Application Note: A Detailed Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone. Link

-

Chandrappa, S., et al. (2010).[5] An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes. Synlett, 2010(20), 3019-3022.[2] Link

-

Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

Sources

- 1. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

Overcoming steric hindrance in 3-methyl-2-nitroacetophenone reactions

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-2-Nitroacetophenone Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and functionalization of highly substituted aromatics. 3-Methyl-2-nitroacetophenone is a notorious substrate in drug development and materials science. Its reactivity profile is severely compromised by extreme steric hindrance. This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and bypass these structural limitations.

Fundamental Causality: The "Why" Behind the Failures

Q: Why does 3-methyl-2-nitroacetophenone exhibit such extreme resistance to standard transformations compared to other acetophenones? A: The molecule suffers from a severe "buttressing effect"[1]. The nitro group at the C2 position is sandwiched between the C1-acetyl group and the C3-methyl group. Because two atoms cannot occupy the same space, the nitro group is forced to twist out of the aromatic plane to minimize van der Waals repulsion[2]. This twisting triggers a cascade of reactivity issues:

-

Trajectory Blocking: The out-of-plane nitro oxygens physically obstruct the Bürgi-Dunitz angle (approx. 107°), which is the required trajectory for incoming nucleophiles attacking the carbonyl carbon.

-

Loss of Coplanarity: The steric clash forces the adjacent acetyl group out of coplanarity with the benzene ring, inhibiting resonance stabilization[1].

-

Catalyst Poisoning/Exclusion: The twisted, bulky conformation prevents the molecule from adsorbing flat onto the surface of traditional heterogeneous catalysts (like Pd/C), which is a prerequisite for standard nitro group reductions[3].

Troubleshooting Workflows: The "How"

Q: My nucleophilic additions (e.g., Grignard reagents) to the acetyl group are yielding mostly recovered starting material or enolization byproducts. How do I force the addition? A: When the Bürgi-Dunitz trajectory is blocked, bulky nucleophiles act as bases, deprotonating the α-methyl group of the acetyl moiety rather than attacking the carbonyl carbon. To overcome this, you must switch to highly oxophilic Lewis acid activation combined with smaller nucleophiles. For reductions, the Luche reduction is the gold standard. The Ce³⁺ ion strongly coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This allows the small, hard hydride from NaBH₄ to attack efficiently despite the steric shielding. Alternatively, Corey-Bakshi-Shibata (CBS) reductions can be employed, as they rely on London dispersion forces rather than purely steric repulsion to stabilize the transition state and direct the hydride[4].

Q: Heterogeneous catalytic hydrogenation (H₂ + Pd/C) of the nitro group is stalling at the hydroxylamine intermediate. What is the best alternative? A: The steric bulk prevents the intermediate hydroxylamine from adopting the necessary flat geometry on the palladium surface for the final cleavage of the N-O bond. Transitioning to homogeneous or single-atom catalysis resolves this by eliminating the need for surface adsorption. Two highly effective, self-validating methods are:

-

Single-Atom Catalysis (Transfer Hydrogenation): Utilizing Co-N₄ sites on nitrogen-doped carbon allows for the transfer hydrogenation of the nitro group without requiring flat adsorption. This method is highly chemoselective and leaves the carbonyl intact[3].

-

Transition-Metal-Free Selenium Reduction: Using Na₂Se (generated in situ from elemental Se and NaBH₄) in water. The soluble Na₂Se complex easily accesses the sterically hindered nitro group, facilitating a smooth reduction to the amine[5].

Quantitative Data Summaries

The following table summarizes the performance of various reduction strategies when applied to sterically hindered ortho-substituted nitroacetophenones.

| Target Functional Group | Reagent / Catalyst System | Reaction Type | Chemoselectivity | Typical Yield | Primary Advantage |

| Carbonyl (to Alcohol) | NaBH₄ + CeCl₃·7H₂O | Luche Reduction | >99% (Leaves -NO₂ intact) | 85–95% | Overcomes trajectory blocking via Lewis acid activation. |

| Carbonyl (Chiral Alcohol) | CBS Catalyst + BH₃ | Asymmetric Reduction | >95% (Leaves -NO₂ intact) | 80–90% | Utilizes London dispersion forces to direct hydride attack[4]. |

| Nitro (to Amine) | Na₂Se + NaBH₄ / H₂O | Homogeneous Reduction | >95% (Leaves C=O intact) | 80–88% | Avoids surface-adsorption limitations of heterogeneous Pd/C[5]. |

| Nitro (to Amine) | Co-N₄ Single-Atom | Transfer Hydrogenation | >90% (Leaves C=O intact) | ~80% | Environmentally benign, highly selective single-atom activation[3]. |

Self-Validating Experimental Protocols

Protocol A: Chemoselective Luche Reduction of the Carbonyl

Objective: Reduce the sterically hindered acetyl group to a secondary alcohol without affecting the nitro group.

-

Setup & Activation: Dissolve 1.0 eq of 3-methyl-2-nitroacetophenone and 1.2 eq of CeCl₃·7H₂O in methanol (0.2 M) at 0 °C.

-

Validation Checkpoint: The solution must become completely clear. Incomplete dissolution indicates poor Ce³⁺ complexation, which will lead to unreacted starting material.

-

-

Hydride Addition: Slowly add 1.2 eq of solid NaBH₄ in small portions over 15 minutes to control the exotherm.

-

Validation Checkpoint: Vigorous hydrogen gas evolution will occur immediately upon addition. The reaction mixture will transition to a slightly milky suspension as the reduction proceeds.

-

-

In-Process Monitoring: Stir for 30 minutes at 0 °C. Monitor via TLC (Hexanes:EtOAc 3:1).

-

Validation Checkpoint: The product alcohol will appear as a more polar spot (lower Rf) compared to the starting ketone. The UV activity under a 254 nm lamp will noticeably change due to the loss of conjugation between the carbonyl and the aromatic ring.

-

-

Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Selenium-Mediated Reduction of the Sterically Hindered Nitro Group

Objective: Reduce the sterically encumbered nitro group to an amine using a homogeneous, transition-metal-free system[5].

-

Active Reagent Generation: In a round-bottom flask, suspend elemental Selenium powder (2.0 eq) in deionized water. Add NaOH (4.0 eq) and NaBH₄ (4.0 eq) at room temperature.

-

Validation Checkpoint: The insoluble black selenium powder will dissolve entirely within 15-20 minutes. The solution will turn a deep red/brown color, confirming the formation of the active Na₂Se reducing species.

-

-

Substrate Addition & Heating: Add 3-methyl-2-nitroacetophenone (1.0 eq) directly to the aqueous Na₂Se solution. Attach a reflux condenser and heat to 100 °C for 1–2 hours.

-

In-Process Monitoring: Monitor the reaction progress via GC-MS.

-

Validation Checkpoint: The mass spectrum must show a definitive shift from the starting material mass (M = 179 m/z) to the target amine (M = 149 m/z), representing a mass loss of 30 amu (loss of two oxygens, addition of two hydrogens).

-

-

Workup & Catalyst Recovery: Cool the mixture to room temperature and expose it to air.

-

Validation Checkpoint: The excess soluble Na₂Se will rapidly oxidize back into insoluble elemental red/black selenium.

-

Filter the regenerated selenium through a pad of Celite (the selenium can be washed and reused). Extract the aqueous filtrate with dichloromethane (3x), dry over Na₂SO₄, and concentrate to yield 2-amino-3-methylacetophenone.

-

Troubleshooting Workflow Visualization

Figure 1: Decision matrix for troubleshooting sterically hindered 3-methyl-2-nitroacetophenone.

References

-

[1] Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. ResearchGate / John Wiley & Sons. 1

-

[4] London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. ResearchGate. 4

-

[3] Single-Atom Co–N4 Sites Mediate C–N Formation via Reductive Coupling of Nitroarenes with Alcohols. JACS Au / ACS Publications. 3

-

[5] Transition Metal-free Selenium-mediated Aryl Amines via Reduction of Nitroarenes. CORE. 5

-

[2] Deciding which group twists out of the plane when ortho effect takes place. Chemistry Stack Exchange. 2

Sources

Technical Support Center: Purification of 1-(3-Methyl-2-nitrophenyl)ethanone

The following technical guide addresses the purification of 1-(3-Methyl-2-nitrophenyl)ethanone (also referred to as 3'-Methyl-2'-nitroacetophenone).

This specific isomer presents a unique purification challenge due to the "Ortho-Ortho Effect" : the acetyl group at position 1 is flanked by a nitro group at position 2 and a methyl group at position 3. This steric congestion forces the carbonyl and nitro groups out of planarity, significantly altering the molecule's solubility and polarity compared to its more planar isomers (e.g., 4-nitro or 6-nitro).

Case ID: PUR-3M2N-ETH Status: Active Guide Expert Level: Senior Scientist / Process Chemist[1][2]

Module 1: Diagnostic & Initial Assessment

Before attempting bulk purification, you must define the impurity profile.[2] The synthesis of this molecule (often via nitration of 3-methylacetophenone or oxidation of precursors) invariably produces regioisomers.

Q: My crude product is a dark oil, but the literature suggests a solid. What is happening?

A: The presence of regioisomers (particularly the 4-nitro isomer) and oxidation byproducts acts as a "melting point depressant," keeping the mixture in an oily state (eutectic mixture).

-

The 2-Nitro Factor: The target molecule [this compound] typically has a lower melting point than its 4-nitro isomer due to the lack of symmetry and steric twisting, which prevents efficient crystal packing.[1]

-

Action: Do not rely solely on spontaneous crystallization. You must induce nucleation or remove the "oily" impurities (tars) first.

Q: HPLC shows a split peak or "shoulder." Is this my product?

A: Likely yes.[2] The 2-nitro and 4-nitro isomers have very similar retention times on C18 columns but distinct UV profiles.[1]

-

Diagnostic Step: Check the UV absorbance ratio (e.g., 254nm vs 280nm).[2] The sterically hindered 2-nitro group reduces conjugation, often resulting in a hypsochromic shift (blue shift) compared to the planar 4-nitro isomer.[1]

Module 2: Crystallization Protocols (The "Ortho-Twist" Method)

Primary Strategy for Scale (>5g) [1]

The extreme steric crowding of the 3-methyl-2-nitro motif makes this molecule more soluble in non-polar solvents than its planar counterparts.[1] We exploit this for separation.

Protocol A: Displacement Crystallization (High Purity)

This method uses a "good" solvent to dissolve the oil and a "bad" solvent to force the planar impurities out first (or keep the target in solution depending on the crop).

Solvent System: Isopropyl Alcohol (IPA) / Hexane (or Heptane).[1][2]

-

Dissolution: Dissolve the crude oil in minimal warm IPA (40–50°C). Do not boil; nitro compounds are thermally sensitive.[2]

-

Clarification: If black specks (tars) are present, treat with activated charcoal (5 wt%) for 15 mins, then filter warm through Celite.

-

The "Cloud Point": Add Hexane dropwise to the warm filtrate until a persistent cloudiness appears.[2]

-

Re-solubilization: Add just enough IPA to clear the solution.

-

Controlled Cooling: Allow to cool slowly to Room Temperature (RT) with slow stirring (50 rpm).

-

Observation: If the 4-nitro isomer is the major impurity, it often crystallizes first as high-melting needles.[2] Filter these off.

-

Target Recovery: The filtrate, rich in the 3-methyl-2-nitro target, should be concentrated and cooled to 0-4°C to crystallize the desired product (often as prisms or chunky crystals).[1]

-

Protocol B: Melt Crystallization (For Semi-Solids)

If your crude is a sticky semi-solid:

-

Heat the crude to 50-60°C (just above its likely melting point) to fully melt.

-

Add Methanol (MeOH) dropwise with vigorous stirring until a homogeneous solution forms.

-

Cool rapidly to 0°C.

-

Why MeOH? The highly polar environment forces the hydrophobic, twisted 2-nitro isomer out of solution faster than the more polar impurities.[2]

Module 3: Chromatographic Resolution

Strategy for Difficult Separations (<5g or High Purity Req.)

If crystallization fails to break the eutectic mixture, use Flash Chromatography.[2]

Q: Which elution order should I expect on Silica Gel?

A: The Target (2-nitro) typically elutes BEFORE the Impurity (4-nitro) .[1]

-

Mechanism: The 2-nitro group is twisted out of plane and shielded by the adjacent methyl and acetyl groups. This reduces its ability to interact with the polar silanol groups on the silica.[2] The 4-nitro isomer is planar and has a fully exposed, strong dipole, leading to stronger retention.[2]

Recommended Flash Conditions

| Parameter | Setting / Value | Notes |

| Stationary Phase | Silica Gel (40–63 µm) | Standard phase.[1][2] |

| Mobile Phase A | Hexane (or Heptane) | Non-polar component.[2] |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[2] |

| Gradient | 0% to 15% B over 10 CVs | Shallow gradient is critical for isomer separation.[2] |

| Loading | < 5% w/w | Do not overload; isomers will co-elute.[2] |

| Detection | 254 nm | Monitor the full UV spectrum if possible.[2] |

Visualization of Separation Logic:

Caption: Decision tree for purification based on the physical state of the crude material and the mechanistic logic of isomer separation.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I use bisulfite adduct formation to purify the ketone?

A: No. While methyl ketones typically form bisulfite adducts (allowing separation from non-ketones), the 3-methyl-2-nitro substitution pattern creates immense steric hindrance around the carbonyl carbon.[1] The nucleophilic attack of the bisulfite ion is kinetically blocked.[2] You will likely lose yield or fail to form the adduct entirely.[2] Stick to physical separation methods.

Q: The product turns red upon standing. Is it decomposing?

A: Likely yes.[2] Nitroacetophenones are sensitive to light and base-catalyzed enolization.[1][2]

-

Fix: Store the purified product in amber vials under Argon/Nitrogen at 4°C.

-

Cleanup: If the product is red, wash a solution (in DCM) with dilute HCl (0.1 M) to remove any basic impurities (anilines formed from partial reduction) that might be catalyzing the degradation.[2]

Q: What is the expected Melting Point?

A: While literature varies based on the exact crystal polymorph, the This compound isomer generally melts lower than the 4-nitro isomer.[1]

-

Target Range: Expect 45–55°C (often an oil that solidifies slowly).[2]

-

Comparison: The 4-nitro isomer often melts >60°C.[2]

-

Validation: Use 1H-NMR.[1][2][3][4] The aromatic region is diagnostic.[2] The 2-nitro isomer will show a distinct splitting pattern (typically a doublet-doublet-doublet or apparent triplet) for the proton at position 4, distinct from the symmetric pattern of the 4-nitro isomer.[1]

References

-

Nitration Regioselectivity & Isomer Properties

-

Crystallization of Nitroacetophenones

-

Chromatographic Behavior of Nitro Isomers

-

Physical Properties & Safety

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. CAS 121-89-1: 3′-Nitroacetophenone | CymitQuimica [cymitquimica.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Support Center: Solubilization of Nitroacetophenones in Aqueous Media

Status: Operational Ticket ID: SOL-NAP-001 Assigned Specialist: Senior Application Scientist Topic: Overcoming Aqueous Solubility Barriers for 3- and 4-Nitroacetophenone

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because your nitroacetophenone (NAP) derivative is floating as a crystalline solid in your buffer or crashing out of solution upon dilution.

The Root Cause: Nitroacetophenones (NAPs) present a dual physicochemical challenge. They are not merely lipophilic ("grease balls"); they are "brick dust" molecules.

-

High Crystal Lattice Energy: The nitro group (

) and the ketone ( -

Moderate Lipophilicity: With a

of approx. 1.42 (3-isomer), they are not extremely hydrophobic, but they lack strong hydrogen bond donors to interact with water.

This guide provides three validated workflows to overcome these barriers, tailored to your specific application (Biological Assay vs. Chemical Synthesis).

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your "Tolerance Profile" using the decision tree below. Biological assays usually cannot tolerate high organic solvent concentrations, whereas synthetic chemistry allows for broader surfactant use.

Visual Guide: Solubilization Strategy Selector

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: The Cosolvent Spike (Protocol A)

Best For: High-throughput screening (HTS), standard enzymatic assays.

The Issue: Researchers often try to dissolve NAP directly in water (fail) or dissolve in 100% DMSO and then dump it into a buffer, causing immediate precipitation ("crashing out").

The Fix: You must manage the Dielectric Constant (

Step-by-Step Protocol

-

Prepare Stock: Dissolve NAP in 100% DMSO (or Ethanol) to a concentration 1000x higher than your final desired assay concentration.

-

Note: NAP is highly soluble in DMSO (>100 mM).

-

-

The "Intermediate" Dilution (Crucial Step):

-

Do NOT pipette 1

L of stock directly into 1 mL of static buffer. The local concentration will exceed solubility before mixing occurs. -

Technique: Vortex the buffer vigorously while injecting the solvent stock into the vortex cone.

-

-

Limit: Keep final DMSO concentration

to

Troubleshooting Table: Cosolvent Limits

| Solvent | Max Bio-Tolerance | Solubility Power for NAP | Notes |

| DMSO | 0.1% - 1.0% | High | Best general solvent. Can penetrate cell membranes. |

| Ethanol | 1.0% - 2.0% | Moderate | Good for volatility; less toxic than DMSO in some models. |

| Acetonitrile | < 0.1% | High | Toxic. Avoid for live-cell assays; okay for HPLC. |

Module 3: Cyclodextrin Complexation (Protocol B)

Best For: Highly sensitive bio-assays, in vivo formulations, or stabilizing the nitro group.

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][2] The NAP molecule displaces water from the cavity, forming a stable "Host-Guest" inclusion complex. This "hides" the hydrophobic portion of NAP from the water.

Recommended Agent: Hydroxypropyl-

-

Why? It is more water-soluble (>600 mg/mL) than parent

-CD and less toxic parenterally.

Protocol: Phase Solubility Method

-

Preparation: Prepare a 20% (w/v) solution of HP-

-CD in water or buffer (e.g., PBS). -

Addition: Add excess NAP powder to the CD solution.

-

Equilibration: Shake (orbitally) at room temperature for 24–48 hours.

-

Filtration: Filter through a 0.45

m PVDF filter to remove uncomplexed solid. -

Quantification: Measure absorbance at

(approx. 260–270 nm, check specific isomer) to determine dissolved concentration.

Visual Mechanism: Host-Guest Equilibrium

Figure 2: Thermodynamic equilibrium of the inclusion complex formation. The displacement of high-energy water from the cavity drives the reaction entropically.

Module 4: Micellar Solubilization (Protocol C)

Best For: Green chemistry synthesis, aqueous catalysis, or cleaning equipment.

The Science: Surfactants above their Critical Micelle Concentration (CMC) form micelles.[4] The hydrophobic core of the micelle acts as a "micro-reactor" or solvent reservoir for the NAP.

Recommended Agents:

-

SDS (Sodium Dodecyl Sulfate): Anionic. Very high solubilization capacity.

-

Tween 80 (Polysorbate 80): Non-ionic. Biocompatible, often used in drug delivery.[4]

Protocol: Micelle Formation

-

Determine CMC: Ensure surfactant concentration is > CMC.[4]

-

SDS CMC: ~8 mM (approx 0.23% w/v). Use 1-2% w/v to ensure robust micelles.

-

Tween 80 CMC: ~0.012 mM. Use 0.1-0.5% w/v .

-

-

Mixing: Add NAP to the surfactant solution.

-

Sonication: Sonicate for 10–15 minutes. This breaks down the "brick dust" crystal lattice, allowing individual molecules to partition into the micelle cores.

-

Result: A clear, stable micellar solution.

Frequently Asked Questions (FAQ)

Q: My solution was clear, but crystals formed after 2 hours. Why? A: You likely created a supersaturated solution. This is a kinetic state, not a thermodynamic one.

-

Fix: If using cosolvents, reduce the NAP concentration or increase the cosolvent %. If using Cyclodextrins, ensure you filtered the solution after reaching equilibrium (24h) to remove nucleation sites.

Q: Can I use pH adjustment to dissolve NAP?

A: Generally, No.

Nitroacetophenones lack an acidic proton with a pKa in the physiological range (pKa of

Q: Which isomer is harder to dissolve, 3-nitro or 4-nitro? A: Typically, 4-nitroacetophenone (para) has a more symmetrical crystal packing, leading to higher lattice energy and lower solubility compared to the 3-nitro (meta) isomer. Expect the para-isomer to require higher cosolvent ratios.

References

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs.[4][5] Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163. Link

-

Thermo Scientific Chemicals. (n.d.). 3'-Nitroacetophenone Product Specifications and Solubility Data. Link

Sources

Technical Support Center: Controlling Regioselectivity in the Nitration of 3-Methylacetophenone

Welcome to the technical support center for the nitration of 3-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction for the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 3-methylacetophenone, and which is the major isomer?

When 3-methylacetophenone undergoes nitration, a mixture of isomers is possible. The substitution pattern is governed by the directing effects of the two substituents already on the benzene ring: the methyl group (-CH₃) and the acetyl group (-COCH₃).

-

Methyl Group (-CH₃): This is an electron-donating group, which activates the ring towards electrophilic aromatic substitution.[1] It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself.[2][3]

-

Acetyl Group (-COCH₃): This is an electron-withdrawing group, which deactivates the ring.[4][5] It directs incoming electrophiles to the meta (position 5) position relative to itself.[6][7]

The directing effects of these two groups are in competition. The incoming nitro group (-NO₂) will substitute at positions activated by the methyl group and not strongly deactivated by the acetyl group. The primary products are:

-

3-Methyl-4-nitroacetophenone

-

3-Methyl-2-nitroacetophenone

-

5-Methyl-2-nitroacetophenone

-

3-Methyl-6-nitroacetophenone

The major product is typically 3-methyl-4-nitroacetophenone . This is because the 4-position is para to the activating methyl group and meta to the deactivating acetyl group, making it the most electronically favored position. The 2-position is also ortho to the methyl group, but it is also ortho to the acetyl group, where steric hindrance can play a role.[8]

Q2: What is the fundamental mechanism of this nitration reaction?

The nitration of 3-methylacetophenone follows the classical electrophilic aromatic substitution (EAS) mechanism.[9][10] The key steps are:

-

Generation of the Electrophile: Concentrated nitric acid (HNO₃) is protonated by a stronger acid, typically sulfuric acid (H₂SO₄), to form the highly electrophilic nitronium ion (NO₂⁺).[11][12]

-

Nucleophilic Attack: The π-electron system of the 3-methylacetophenone ring acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][13]

-

Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.[10]

Q3: How does temperature affect the regioselectivity and yield of the reaction?

Temperature is a critical parameter in nitration reactions.[14][15]

-

Low Temperatures (typically 0°C to -15°C): These conditions are generally preferred for several reasons.[16][17][18][19]

-

Improved Regioselectivity: Lower temperatures can enhance the selectivity for the thermodynamically favored product, often leading to a higher proportion of the desired isomer.

-

Reduced Byproduct Formation: Nitration is a highly exothermic process.[15] Poor temperature control can lead to an increased rate of side reactions, including over-nitration (dinitration) and oxidation of the starting material, which can result in the formation of tarry byproducts and a lower yield of the desired product.[20][21]

-

-

Higher Temperatures: While higher temperatures can increase the reaction rate, they often lead to a decrease in regioselectivity and an increase in the formation of unwanted byproducts.[2]

Troubleshooting Guide

Problem 1: My reaction is producing a nearly equal mixture of isomers, making purification difficult.

Possible Cause: The reaction conditions are not optimized to favor a single constitutional isomer.

Solutions:

-

Strict Temperature Control: Ensure the reaction is maintained at a consistently low temperature (e.g., -10°C to 0°C). Use an ice-salt bath for efficient cooling and add the nitrating agent slowly and dropwise to prevent localized temperature increases.[20]

-

Choice of Nitrating Agent: The composition of the nitrating mixture is crucial.[14] A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. However, for substrates prone to oxidation or over-nitration, milder nitrating agents can be employed.

-

Solvent Effects: The choice of solvent can influence the regioselectivity. While often run in the acid mixture itself, using an inert co-solvent can sometimes alter the product distribution.

Problem 2: The overall yield of nitrated products is very low.

Possible Causes:

-

Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion.

-

Oxidation of Starting Material: The methyl group on the aromatic ring can be susceptible to oxidation by nitric acid, especially at higher temperatures. This leads to the formation of carboxylic acids and other oxidized byproducts.

-

Product Loss During Workup: The workup procedure, which typically involves quenching the reaction with ice water and subsequent extraction, can lead to product loss if not performed carefully.

Solutions:

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This will help determine the optimal reaction time.

-

Maintain Low Temperature: As mentioned previously, keeping the temperature low is the most effective way to minimize oxidative side reactions.[20]

-

Careful Workup: When quenching the reaction, add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring. This helps to dissipate the heat of neutralization and ensures efficient precipitation of the product. Ensure complete extraction with a suitable organic solvent.

Problem 3: I am observing the formation of dinitrated byproducts.

Possible Cause: The reaction conditions are too harsh, leading to a second nitration event on the mono-nitrated product.

Solutions:

-

Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent (typically 1.0 to 1.1 equivalents of nitric acid).

-

Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 3-methylacetophenone. This maintains a low concentration of the nitrating agent in the reaction mixture at any given time, disfavoring dinitration.[14]

-

Reduced Reaction Time: Once TLC analysis indicates that the starting material has been consumed, quench the reaction promptly to prevent further nitration.[20]

Experimental Protocols

Protocol 1: Selective Nitration of 3-Methylacetophenone to Favor 3-Methyl-4-nitroacetophenone

This protocol is designed to maximize the yield of the 3-methyl-4-nitroacetophenone isomer by carefully controlling the reaction conditions.

Materials:

-

3-Methylacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice-salt bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 25 mL of concentrated sulfuric acid to -10°C using an ice-salt bath.

-

Slowly add 5.0 g of 3-methylacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below -5°C.

-

Prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of 3-methylacetophenone over a period of 30-40 minutes. It is crucial to maintain the internal reaction temperature between -10°C and -5°C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes. Monitor the reaction progress by TLC.

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Allow the ice to melt completely. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dissolve the crude product in dichloromethane and wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Nitration of Substituted Acetophenones

| Substrate | Nitrating Agent | Temperature (°C) | Major Product(s) | Reference |

| Acetophenone | HNO₃/H₂SO₄ | 0 to 5 | m-Nitroacetophenone | [16][17] |

| 4-Methylacetophenone | 70% HNO₃ / 20% fuming H₂SO₄ | < -15 | 4-Methyl-3-nitroacetophenone | [18][22] |

| 2-Methylacetophenone | 70% HNO₃ / H₂SO₄ | -9 to 0 | 2-Methyl-5-nitroacetophenone | [19] |

| 3-Methoxyacetophenone | 70% HNO₃ | Room Temp, then 40 | 3-Methoxy-2-nitroacetophenone | [23] |

Note: The isomer ratios are highly dependent on the specific reaction conditions and may vary.

Visualizations

Reaction Mechanism and Directing Effects

Caption: Directing effects and reaction pathway for the nitration of 3-methylacetophenone.

Troubleshooting Workflow

Sources

- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. automate.video [automate.video]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. vpscience.org [vpscience.org]

- 16. is.muni.cz [is.muni.cz]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. prepchem.com [prepchem.com]

- 19. prepchem.com [prepchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. quora.com [quora.com]

- 22. benchchem.com [benchchem.com]

- 23. prepchem.com [prepchem.com]

Technical Support Center: Crystallization of 2-Nitro-3-Methylacetophenone

Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists. Scope: Solvent selection, troubleshooting "oiling out," isomer purification, and self-validating protocols.

Executive Summary & Solvent Selection

Q: What is the optimal solvent system for crystallizing 2-nitro-3-methylacetophenone?

A: The crystallization of 2-nitro-3-methylacetophenone (an intermediate often used in domino reactions for quinoline synthesis) requires balancing the polarity of the nitro and ketone groups against the lipophilic methyl-phenyl core.

Based on the structural analogs (e.g., 2-nitroacetophenone and 2-methyl-5-nitroacetophenone), the most robust systems are polar protic solvents for single-solvent recrystallization and polar/non-polar pairs for binary systems.

Recommended Solvent Systems

| System Type | Solvent Composition | Key Characteristic | Best For |

| Primary (Single) | Ethanol (95%) or Methanol | Moderate solubility at reflux; poor at | Routine purification; removal of non-polar impurities. |

| Binary (Anti-Solvent) | Ethyl Acetate / Heptane | Tunable polarity. EtOAc dissolves; Heptane forces precipitation. | Avoiding "oiling out" (liquid-liquid phase separation). |

| Alternative | Isopropanol (IPA) | Higher boiling point than EtOH; slower cooling. | Growing larger, X-ray quality crystals. |

| Purification | Ethanol / Water | High polarity contrast.[1] | Removing inorganic salts or highly polar byproducts. |

Technical Insight: Nitro-acetophenones are prone to supercooling and oiling out because their melting points are often depressed by the presence of isomers (e.g., 4-nitro or 2-nitro-5-methyl isomers). A binary system like EtOAc/Heptane allows for finer control over supersaturation than a thermal ramp alone.

Troubleshooting & Optimization (Q&A)

Q: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). This is common with 2-nitro-3-methylacetophenone due to its low melting point and high conformational flexibility.

Corrective Protocol:

-

Re-heat the mixture until the oil redissolves.

-

Add a Seed Crystal: If available, add a seed at

below the saturation temperature. This bypasses the nucleation energy barrier. -

Change the Solvent: Switch from Ethanol/Water to Ethyl Acetate/Heptane . Water often exacerbates oiling out in hydrophobic aromatics.

-

Slower Cooling: Insulate the flask. Rapid cooling traps impurities, which depresses the melting point further, favoring the oil phase.

Q: How do I ensure I have removed the regioisomers (e.g., 4-nitro isomer)?

A: Nitration of 3-methylacetophenone typically yields a mixture. The 2-nitro isomer is often more soluble in ethanol than the 4-nitro isomer due to steric hindrance (ortho-effect) interfering with intermolecular packing.

Purification Strategy:

-

Fractional Crystallization: Perform the first crystallization from 95% Ethanol . The less soluble para-isomer (4-nitro) often crystallizes first. Filter this off.